molecular formula C4H10O2 B046004 2,3-Butanediol CAS No. 513-85-9

2,3-Butanediol

Cat. No.: B046004
CAS No.: 513-85-9
M. Wt: 90.12 g/mol
InChI Key: OWBTYPJTUOEWEK-UHFFFAOYSA-N
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Description

Butan-2,3-diol, also known as 2,3-butanediol, is an organic compound with the molecular formula C₄H₁₀O₂. It is classified as a vicinal diol, meaning it has two hydroxyl groups on adjacent carbon atoms. This compound exists in three stereoisomeric forms: two enantiomers (R,R and S,S) and one meso form (R,S). Butan-2,3-diol is a colorless, odorless liquid that is miscible with water and many organic solvents .

Mechanism of Action

Target of Action

2,3-Butanediol (2,3-BD) is a four-carbon platform compound with numerous applications in pharmaceutical and chemical synthesis . It is produced by a variety of microorganisms as a glucose overflow metabolite . The primary targets of 2,3-BD are the enzymes involved in its synthesis and metabolism, including butanediol dehydrogenase (BDH), which catalyzes the interconversion of 2,3-BD and its precursor, acetoin .

Mode of Action

2,3-BD interacts with its target enzymes to undergo various transformations. For instance, under the catalysis of BDH, 2,3-BD and acetoin can be interconverted . The production of 2,3-BD is typically a mixture of various stereoisomers due to the simultaneous presence of multiple BDHs in microorganisms .

Biochemical Pathways

2,3-BD is produced from glucose via several intermediates including α-acetolactate and acetoin . The synthesis of 2,3-BD involves the conversion of pyruvate into acetoin, which is then reduced to 2,3-BD . This process is part of the overflow metabolism in microorganisms, where excess glucose is converted into overflow metabolites like 2,3-BD .

Result of Action

The production of 2,3-BD has several cellular effects. It serves as a means for microorganisms to store carbon and energy . In human cells, 2,3-BD has been shown to enhance the cytotoxic activity of natural killer (NK) cells, increasing the expression of perforin, a protein involved in cell-mediated immunity .

Action Environment

The production of 2,3-BD is influenced by environmental factors such as the availability of glucose and oxygen. 2,3-BD is produced at varying levels in aerated fermentations as long as the dissolved oxygen level is limiting . The degree of oxygen limitation dictates the ratios of 2,3-BD to by-products produced . Furthermore, the production of 2,3-BD can be enhanced by optimizing the operating parameters in fed-batch operations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butan-2,3-diol can be synthesized through several methods:

Industrial Production Methods

Industrial production of butan-2,3-diol typically involves the catalytic hydrogenation of diacetyl or acetoin. This process is efficient and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Butan-2,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butan-2,3-diol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Butan-2,3-diol can be compared with other similar compounds such as:

Butan-2,3-diol is unique due to its stereoisomerism and its ability to be produced both chemically and biologically, making it versatile for various applications .

Properties

IUPAC Name

butane-2,3-diol
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InChI

InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3
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InChI Key

OWBTYPJTUOEWEK-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)O
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Molecular Formula

C4H10O2
Record name 2,3-Butanediol
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Related CAS

34439-75-3
Record name Poly[oxy(1,2-dimethyl-1,2-ethanediyl)], α-hydro-ω-hydroxy-
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DSSTOX Substance ID

DTXSID8041321
Record name 2,3-Butanediol
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Molecular Weight

90.12 g/mol
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Physical Description

Liquid, Nearly colorless solid or liquid; Hygroscopic; [HSDB] Semi-solid that melts to clear colorless liquid; mp = 25 deg C; [MSDSonline], Solid
Record name 2,3-Butanediol
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Boiling Point

BP: 182 °C at 1 atm, 182.00 °C. @ 760.00 mm Hg
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Flash Point

85 °C, 85 °C (185 °F) - closed cup, 185 °F - open cup
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Solubility

In water, miscible at 20 °C, Miscible with water, Easily soluble in low molecular mass alcohols and ketones., Soluble in alcohol, ether, 1000 mg/mL at 20 °C
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Density

1.045 at 20 °C/20 °C
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Vapor Density

3.1 (Air = 1)
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Vapor Pressure

0.24 [mmHg], 0.243 mm Hg at 25 °C
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Color/Form

Nearly colorless, crystalline solid or liquid

CAS No.

513-85-9, 35007-63-7
Record name 2,3-Butanediol
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Melting Point

19 °C, 25 °C
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Synthesis routes and methods I

Procedure details

Bacteria which can be used to produce succinic acid include strains that are unable to produce acetic acid, lactic acid, ethanol, 2,3-butanediol and formic acid.
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Synthesis routes and methods II

Procedure details

Combined hydrolysis and fermentation of hemicelluloses for the direct production of fuels and chemicals: Xylanase enzyme preparations from 1 can be used in conjunction with fermentative organisms to simultaneously hydrolyze hemicellulose to sugars and ferment the sugars released to a variety of fuels and chemicals. An example of this is the use of Klebisella pneumoniae (Klebsiella oxytoca ATCC 8724) with the enzyme preparation to produce 2,3-butanediol, ethanol, acetoin, and acetic acid from xylan and steamexploded aspenwood hemicellulose (Table 7).
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Synthesis routes and methods III

Procedure details

The dehydration of 2,3-butanediol has previously been carried out by means of heterogeneous and homogeneous catalysis. Aluminosilicates (A. N. Bourns, R. V. V. Nicholls, Can. J. Res. B 1946-1947, 24-25, 80 ff) and Nafion®-H (I. Bucsi, A. Molnár, M. Bartók, Tetrahedron 1994, 50, 27, 8195 ff) were used as heterogeneous catalysts. Sulfuric acid (A. C. Neish, V. C. Haskell, F. J. MacDonald, Can. J. Res. B 1945, 23, 281 ff) or phosphoric acid (E. R. Alexander, D. C. Dittmer, J. Am. Chem. Soc. 1951, 73, 1665 ff) were used for homogeneously catalysed dehydration. In all experiments, 2-butanone and isobutyraldehyde, and also its acetal with 2,3-butanediol, were obtained in varying proportions. Bourns was able to obtain 2-butanone in 85% yield in a gas phase reaction at 225° C. over aluminosilicate. The yield declined at higher temperatures, while above 450° C. only gaseous decomposition products were formed. Bucsi likewise achieved a selectivity for 2-butanone of 83% with almost complete conversion, by heterogeneous catalysis over Nafion®-H catalysts, while the formation of isobutyraldehyde could be almost completely eliminated (S=3%). Neish investigated the kinetics of dehydration to 2-butanone with addition of 3-20% (g g−1) sulfuric acid. For the rac-meso starting materials (isomeric mixture of (R,R)- and (S,S)- and meso-2,3-butanediol), distillation with 85% phosphoric acid results in a combined yield of 2-butanone and isobutyraldehyde of 59%. The use of high acid concentrations, however, is accompanied by increased corrosion of the reactor. Furthermore, an additional neutralization is required during workup.
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Synthesis routes and methods IV

Procedure details

The procedure in Example 2 was repeated except that propylene glycol was replaced by 2,3-butanediol, water was not used and the mixing (molar) ratio of the mixed gas was changed to ethylene diamine: 2,3-butanediol:nitrogen=1:1.2:0.7 to produce 2,3-dimethylpyrazine. The rate of conversion was 100% and the yield of 2,3-dimethylpyrazine was 72%.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Butanediol
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Reactant of Route 5
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Reactant of Route 6
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